Cas no 2228490-87-5 (methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate)

Methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate is a chiral ester compound featuring a hydroxyl group and a pyrrole moiety, which confer unique reactivity and versatility in synthetic chemistry. Its molecular structure, combining a polar hydroxy group with an aromatic heterocycle, makes it a valuable intermediate for the synthesis of bioactive molecules, pharmaceuticals, and fine chemicals. The ester functionality enhances solubility in organic solvents, facilitating its use in coupling reactions and derivatization. The presence of the pyrrole ring offers potential for coordination chemistry and applications in materials science. This compound's stereocenter allows for enantioselective transformations, making it useful in asymmetric synthesis. Its stability under mild conditions and compatibility with diverse reaction conditions further highlight its utility in research and industrial applications.
methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate structure
2228490-87-5 structure
Product Name:methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate
CAS No:2228490-87-5
MF:C8H11NO3
MW:169.177842378616
CID:6214076
PubChem ID:165880254
Update Time:2025-07-02

methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate
    • EN300-1835648
    • 2228490-87-5
    • Inchi: 1S/C8H11NO3/c1-12-8(11)7(10)5-6-3-2-4-9-6/h2-4,7,9-10H,5H2,1H3
    • InChI Key: DJKKOVGDSXRWQH-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)CC1=CC=CN1

Computed Properties

  • Exact Mass: 169.07389321g/mol
  • Monoisotopic Mass: 169.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 62.3Ų

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Additional information on methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate

Exploring Methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate (CAS No. 2228490-87-5): A Versatile Compound in Modern Chemistry

In the realm of organic chemistry, methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate (CAS No. 2228490-87-5) has garnered significant attention for its unique structural features and potential applications. This ester derivative, characterized by a pyrrole ring and a hydroxypropanoate moiety, serves as a valuable intermediate in pharmaceutical synthesis, fragrance development, and material science. Its molecular formula, C8H11NO3, highlights a balance of hydrophilicity and lipophilicity, making it a candidate for drug delivery systems and biodegradable polymers.

The compound's pyrrole-based structure aligns with current trends in heterocyclic chemistry, a field dominating recent research due to its relevance in bioactive molecules. Researchers are particularly interested in how methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate can be functionalized to create novel antioxidants or anti-inflammatory agents, addressing growing consumer demand for natural-derived therapeutics. Its ester group also opens doors to green chemistry applications, such as enzymatic catalysis, a hot topic in sustainable industrial processes.

From a synthetic perspective, the CAS 2228490-87-5 compound offers modularity. The hydroxy group allows for further derivatization, while the pyrrole nitrogen can participate in coordination chemistry, a feature exploited in metal-organic frameworks (MOFs) design. This versatility answers frequent search queries like "pyrrole derivatives in catalysis" or "ester-functionalized heterocycles," reflecting its interdisciplinary appeal. Analytical techniques like NMR and HPLC-MS are typically employed to characterize its purity, a critical factor for end-users in fine chemical industries.

Beyond laboratories, methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate intersects with trending topics like cosmeceuticals. Its potential as a skin-conditioning agent stems from the pyrrole ring's ability to scavenge free radicals, a property often searched in connection with "anti-aging compounds." Cosmetic formulators explore its esterified form for improved stability in formulations, addressing the market's shift toward multifunctional ingredients.

In material science, the compound's bifunctional nature supports the development of bio-based polymers, resonating with searches for "renewable monomer alternatives." Its degradation profile is under study for biodegradable packaging applications, aligning with global sustainability goals. Such applications leverage the hydroxypropanoate segment's esterase susceptibility, a keyword-rich area in enzymatic recycling research.

To conclude, methyl 2-hydroxy-3-(1H-pyrrol-2-yl)propanoate (CAS No. 2228490-87-5) exemplifies innovation at the intersection of traditional organic chemistry and emerging fields. Its adaptability to drug discovery, green materials, and cosmetic science ensures continued relevance in both academic and industrial settings, answering today's demand for multifunctional, sustainable chemical solutions.

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